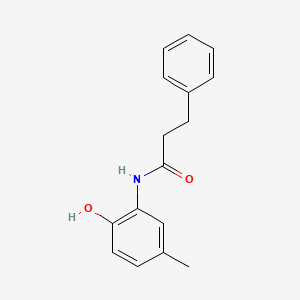

N-(2-hidroxi-5-metilfenil)-3-fenilpropanamida

Descripción general

Descripción

Este compuesto es conocido por su capacidad para activar el brazo del factor de transcripción 6 de activación de la respuesta de proteína desplegada y la respuesta de estrés oxidativo del factor 2 relacionado con el factor eritroide nuclear 2, lo que lo convierte en una herramienta valiosa para estudiar las respuestas de estrés celular y la neuroprotección .

Aplicaciones Científicas De Investigación

AA147 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

AA147 ejerce sus efectos activando el brazo del factor de transcripción 6 de activación de la respuesta de proteína desplegada y la respuesta de estrés oxidativo del factor 2 relacionado con el factor eritroide nuclear 2. Esta activación implica la conversión metabólica de AA147 en electrófilos reactivos que modifican de forma covalente proteínas clave en el retículo endoplásmico, como las isomerasas de disulfuro de proteínas y la proteína represora del factor 2 relacionado con el factor eritroide nuclear 2 KEAP1 . Estas modificaciones conducen a la activación de vías celulares protectoras que ayudan a mitigar el estrés oxidativo y mantener la proteostasis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de AA147 implica la reacción del ácido 2-hidroxi-5-metilbenzoico con cloruro de 3-fenilpropanilo en presencia de una base como la trietilamina. La reacción típicamente ocurre en un solvente orgánico como el diclorometano a temperatura ambiente. El producto luego se purifica utilizando cromatografía en columna para obtener AA147 en alta pureza .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para AA147 no están ampliamente documentados, el proceso de síntesis se puede ampliar utilizando técnicas estándar de síntesis orgánica. Los pasos clave incluyen la preparación de los materiales de partida, la reacción bajo condiciones controladas y la purificación del producto final para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones

AA147 experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: Si bien las reacciones de reducción son menos comunes, AA147 puede potencialmente sufrir reducción en condiciones específicas.

Sustitución: AA147 puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales hidroxilo y amida.

Reactivos y Condiciones Comunes

Productos Principales Formados

Los productos principales formados a partir de las reacciones de AA147 incluyen proteínas del retículo endoplásmico modificadas y varios derivados sustituidos de AA147, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

AA147 es único entre los reguladores de la proteostasis del retículo endoplásmico debido a su doble activación de las vías del factor de transcripción 6 de activación y el factor 2 relacionado con el factor eritroide nuclear 2. Compuestos similares incluyen:

Otros Reguladores de la Proteostasis: Compuestos que modulan la respuesta de proteína desplegada o las respuestas de estrés oxidativo, como la tunicamicina y la thapsgargina, pero con mecanismos de acción y objetivos celulares distintos.

La capacidad de AA147 para activar selectivamente tanto el factor de transcripción 6 de activación como las vías del factor 2 relacionado con el factor eritroide nuclear 2 lo convierte en una herramienta valiosa para estudiar las respuestas de estrés celular y desarrollar posibles agentes terapéuticos .

Actividad Biológica

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, also referred to as compound 147, has garnered attention for its diverse biological activities, particularly its role in activating the ATF6 arm of the unfolded protein response (UPR). This compound is being explored for its potential therapeutic applications in various diseases, especially those involving protein misfolding and inflammation.

Chemical Structure and Properties

The chemical structure of N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is represented as follows:

- Molecular Formula : C₁₆H₁₇NO₂

- Molecular Weight : 255.31 g/mol

- CAS Number : 882909

This compound is characterized by a phenolic amide structure, which is essential for its biological activity.

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide functions primarily through the activation of the ATF6 signaling pathway. This pathway is crucial for maintaining endoplasmic reticulum (ER) homeostasis and responding to cellular stress caused by protein misfolding. The mechanism involves:

- Metabolic Activation : The compound undergoes metabolic oxidation to form an electrophile that selectively reacts with ER proteins.

- Covalent Modification : It modifies protein disulfide isomerases (PDIs), which are pivotal in regulating ATF6 activation.

- Gene Activation : The compound promotes the expression of genes associated with ER stress response, such as BiP, leading to protective cellular remodeling .

Table 1: Summary of Biological Activities

Case Study: Cytokine Inhibition

In a study conducted on lipopolysaccharide (LPS)-stimulated THP-1 cells, N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide demonstrated significant inhibitory effects on various cytokines:

- IL-6 : IC₅₀ = 0.85 µM

- IL-1β : IC₅₀ = 0.87 µM

- TNF-α : IC₅₀ = 1.22 µM

- IL-8 : IC₅₀ = 1.58 µM

These results indicate that the compound effectively reduces inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Study: Proteostasis and Disease Models

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide was tested in models relevant to amyloid diseases. It reduced the secretion and aggregation of destabilized amyloidogenic proteins, demonstrating its potential in managing conditions characterized by protein misfolding .

Table 2: Effects on Amyloid Disease Models

| Model Type | Observed Effect |

|---|---|

| Amyloidogenic Transthyretin | Reduced secretion and aggregation |

| Immunoglobulin Light Chain | Similar protective effects observed |

Future Directions

The ongoing research into N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide suggests several promising avenues:

- Therapeutic Applications : Its role in activating ATF6 could be leveraged for therapies targeting neurodegenerative diseases and conditions involving ER stress.

- Combination Therapies : Investigating its synergistic effects with other anti-inflammatory agents may enhance therapeutic efficacy.

- Mechanistic Studies : Further elucidation of its interaction with specific molecular targets will provide deeper insights into its pharmacological potential.

Propiedades

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-7-9-15(18)14(11-12)17-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11,18H,8,10H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHLTHOHBAGPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.